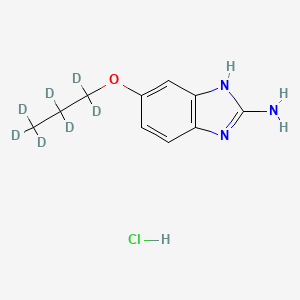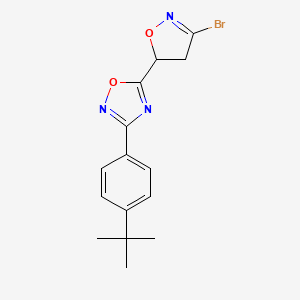
Antileishmanial agent-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antileishmanial agent-2 is a synthetic compound designed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease affects millions of people worldwide, particularly in tropical and subtropical regions. The compound is part of a broader class of antileishmanial agents that aim to provide effective and safe treatment options with reduced side effects compared to traditional therapies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antileishmanial agent-2 involves several key steps, including the formation of intermediate compounds through various organic reactions. Common synthetic methods include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Povarov Reaction: This is a multi-component reaction involving an aldehyde, an amine, and an alkene in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
Antileishmanial agent-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Leishmania parasites and other protozoan pathogens.
Medicine: Explored as a potential therapeutic agent for treating leishmaniasis and other parasitic diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
The mechanism of action of Antileishmanial agent-2 involves its interaction with specific molecular targets within the Leishmania parasite. The compound disrupts the parasite’s metabolic pathways, leading to cell death. Key molecular targets include enzymes involved in DNA replication and protein synthesis, as well as membrane-bound proteins that regulate ion transport.
相似化合物的比较
Miltefosine: An oral antileishmanial agent that disrupts cell membrane integrity.
Amphotericin B: A polyene antifungal that binds to ergosterol in the parasite’s cell membrane.
Pentamidine: An aromatic diamidine that interferes with DNA and RNA synthesis.
Uniqueness of Antileishmanial agent-2: this compound is unique due to its specific molecular structure, which allows for targeted action against Leishmania parasites with minimal side effects. Its synthetic versatility also enables the development of various derivatives with enhanced efficacy and safety profiles.
属性
分子式 |
C15H16BrN3O2 |
|---|---|
分子量 |
350.21 g/mol |
IUPAC 名称 |
5-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-3-(4-tert-butylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H16BrN3O2/c1-15(2,3)10-6-4-9(5-7-10)13-17-14(21-19-13)11-8-12(16)18-20-11/h4-7,11H,8H2,1-3H3 |
InChI 键 |
GXEBTEDSQDGJJR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=NO3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



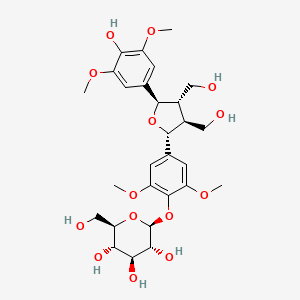


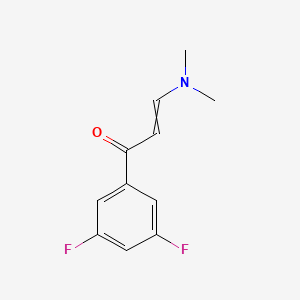

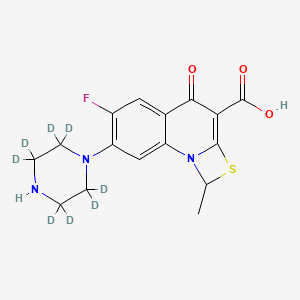
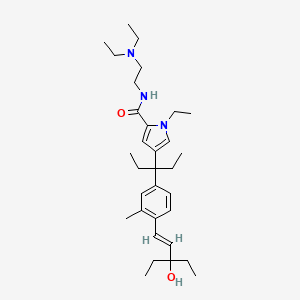


![5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12431977.png)
![(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B12431982.png)
![3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B12431985.png)
